molecular formula C19H13N3O B14177861 2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine CAS No. 922495-54-3

2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine

Cat. No.: B14177861
CAS No.: 922495-54-3
M. Wt: 299.3 g/mol
InChI Key: YUVIKPDTEHRXRL-UHFFFAOYSA-N
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Description

2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic substitution reactions. One common method involves the reaction of 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 with terminal ethynyls derived from PEG-3 and PEG-4 under copper-catalyzed click reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine is unique due to its combination of pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, particularly in fluorescence sensing and medicinal chemistry .

Properties

CAS No.

922495-54-3

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

2-phenyl-5-(4-pyridin-2-ylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C19H13N3O/c1-2-6-15(7-3-1)18-21-22-19(23-18)16-11-9-14(10-12-16)17-8-4-5-13-20-17/h1-13H

InChI Key

YUVIKPDTEHRXRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=N4

Origin of Product

United States

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